molecular formula C22H20F3N3O2S B2587836 N'-(2,3-dimethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide CAS No. 896366-92-0

N'-(2,3-dimethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide

Cat. No.: B2587836
CAS No.: 896366-92-0
M. Wt: 447.48
InChI Key: QVPFISGFRSBVFC-UHFFFAOYSA-N
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Description

N'-(2,3-Dimethylphenyl)-N-(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide is a structurally complex molecule featuring an ethanediamide backbone linked to a 2,3-dimethylphenyl group and a 1,3-thiazole ring substituted with a 4-(trifluoromethyl)phenyl moiety. This compound combines multiple pharmacophoric elements: the thiazole ring (a heterocyclic scaffold known for bioactivity), the trifluoromethyl group (enhancing lipophilicity and metabolic stability), and the ethanediamide linker (facilitating hydrogen bonding).

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O2S/c1-13-4-3-5-18(14(13)2)28-20(30)19(29)26-11-10-17-12-31-21(27-17)15-6-8-16(9-7-15)22(23,24)25/h3-9,12H,10-11H2,1-2H3,(H,26,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPFISGFRSBVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dimethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the trifluoromethyl group and the dimethylphenyl group. The final step involves the formation of the ethanediamide linkage. Common reagents used in these reactions include thionyl chloride, trifluoromethyl iodide, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dimethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with thiazole rings exhibit significant anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake. Studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects. Thiazole derivatives have been documented to reduce inflammatory markers in various models, indicating that this compound may also exhibit similar activity .

Agricultural Chemistry

Pesticidal Activity : The presence of the trifluoromethyl group is known to enhance the biological activity of agrochemicals. Compounds like N'-(2,3-dimethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide may serve as effective pesticides or fungicides by disrupting metabolic pathways in pests .

Material Science

Polymer Chemistry : The unique properties of this compound allow it to be used as a building block for synthesizing advanced materials. Its ability to form stable complexes with metal ions can be utilized in developing new catalysts or sensors for environmental monitoring .

Case Study 1: Anticancer Research

A study published in Medicinal Chemistry explored the synthesis of thiazole-based compounds, including derivatives of this compound. The results demonstrated that these compounds exhibited potent cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents .

Case Study 2: Agricultural Applications

In a recent investigation into the efficacy of thiazole derivatives as pesticides, researchers found that compounds similar to this compound showed significant insecticidal activity against common agricultural pests. The study highlighted the importance of the trifluoromethyl group in enhancing the effectiveness of these compounds in field conditions .

Mechanism of Action

The mechanism of action of N’-(2,3-dimethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and thiazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules reported in the literature, focusing on synthesis, substituent effects, and molecular interactions.

Thiazole-Containing Amides

Thiazole rings are common in bioactive molecules due to their electronic and steric properties. For example:

  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): This acetamide derivative shares a thiazole ring and aryl substituent. Its synthesis involves coupling 3,4-dichlorophenylacetic acid with 2-aminothiazole using carbodiimide-mediated activation . The dichlorophenyl group enhances hydrophobic interactions, while the thiazole contributes to π-stacking.
Compound Backbone Key Substituents Synthesis Method Structural Features
Target compound Ethanediamide 2,3-Dimethylphenyl, 4-(trifluoromethyl)phenyl-thiazole Likely multi-step (amide coupling, cyclization) Thiazole, CF₃, dimethylphenyl
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide 3,4-Dichlorophenyl Carbodiimide-mediated coupling Thiazole, Cl substituents

Key Differences :

  • The target compound’s ethanediamide linker may confer greater conformational flexibility compared to the rigid acetamide backbone in .
Triazole and Thiazole Derivatives

describes 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones , which feature sulfonyl and fluorine substituents. These compounds are synthesized via cyclization of hydrazinecarbothioamides under basic conditions .

Compound Heterocycle Substituents Synthesis Key Interactions
Target compound 1,3-Thiazole CF₃, dimethylphenyl Thiazole cyclization + amidation Hydrogen bonding (ethanediamide), hydrophobic (CF₃)
Triazole derivatives 1,2,4-Triazole Sulfonyl, difluorophenyl Base-mediated cyclization Sulfonyl π-stacking, fluorine H-bonding

Key Differences :

  • The target compound’s CF₃ group offers higher lipophilicity (LogP ~2.5 estimated) compared to sulfonyl groups (LogP ~0.5), influencing membrane permeability .
Halogenated Aromatic Amides

discusses 3-chloro-N-phenyl-phthalimide , a halogenated aromatic amide used in polymer synthesis. Its rigidity and chloro substituent enhance thermal stability .

Compound Core Structure Substituents Applications
Target compound Ethanediamide-thiazole CF₃, dimethylphenyl Hypothetical: kinase inhibition, antimicrobial
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, phenyl Polymer precursor

Key Differences :

  • Phthalimides () are planar and rigid, whereas the target compound’s thiazole-ethanediamide structure allows for greater torsional flexibility.
  • The CF₃ group in the target compound may improve metabolic stability compared to chlorine in phthalimides .
Substituent Effects on Bioactivity
  • Trifluoromethyl vs. Halogens : CF₃ groups enhance metabolic stability and membrane penetration compared to halogens (Cl, Br) due to stronger electronegativity and hydrophobicity .

Biological Activity

N'-(2,3-dimethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C19H22F3N3OS
  • Molecular Weight : 423.45 g/mol

The compound features a thiazole ring and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Studies show that modifications to the thiazole ring can enhance efficacy against various bacterial strains .
  • Anti-inflammatory Effects : Compounds containing thiazole and aromatic amines have demonstrated anti-inflammatory activities in vitro and in vivo by inhibiting pro-inflammatory cytokines .
  • Anticancer Potential : Some thiazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibition zones compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Anti-inflammatory Activity

In a preclinical model of inflammation, the compound was administered to mice subjected to carrageenan-induced paw edema. The results demonstrated a marked reduction in swelling compared to control groups, suggesting its efficacy in reducing inflammation through the inhibition of nitric oxide synthase (NOS) activity .

Anticancer Activity

A recent study investigated the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of NOS
AnticancerInduction of apoptosis

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